5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide
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Overview
Description
5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic properties. This compound is a nicotinamide adenine dinucleotide (NAD+) precursor and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide involves its ability to increase NAD+ levels in cells. NAD+ is a critical coenzyme involved in a range of cellular processes, including DNA repair, energy metabolism, and cellular signaling. Therefore, increasing NAD+ levels may have therapeutic benefits in a range of diseases.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase NAD+ levels in cells, which may have therapeutic benefits in a range of diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Additionally, it has been shown to have anti-inflammatory properties and may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide in lab experiments is its ability to increase NAD+ levels in cells. This can be useful in studying the role of NAD+ in cellular processes and in developing potential therapeutic interventions. However, one limitation is that the synthesis of this compound is a multi-step process, which may make it difficult to produce large quantities for use in experiments.
Future Directions
There are several future directions for research involving 5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide. One potential direction is to further investigate its potential therapeutic benefits in diseases such as cancer, neurodegenerative diseases, and metabolic disorders. Additionally, more research is needed to understand the mechanism of action of this compound and how it affects cellular processes. Finally, further research is needed to optimize the synthesis method of this compound to make it more efficient and scalable for use in experiments.
Synthesis Methods
The synthesis of 5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide involves a multi-step process. The first step involves the reaction of 4-bromo-3-nitrobenzoic acid with 3-(1-pyrrolidinyl)propylamine to form 4-bromo-3-nitrobenzyl-3-pyrrolidinylpropylamide. This compound is then reduced to 4-bromo-3-aminobenzyl-3-pyrrolidinylpropylamide using palladium on carbon as a catalyst. The final step involves the reaction of 4-bromo-3-aminobenzyl-3-pyrrolidinylpropylamide with nicotinamide to form this compound.
Scientific Research Applications
5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide has been shown to have a range of potential therapeutic applications. It is a NAD+ precursor and has been shown to increase NAD+ levels in cells. NAD+ is a critical coenzyme involved in a range of cellular processes, including DNA repair, energy metabolism, and cellular signaling. Therefore, increasing NAD+ levels may have therapeutic benefits in a range of diseases, including cancer, neurodegenerative diseases, and metabolic disorders.
properties
IUPAC Name |
5-bromo-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c20-16-11-15(12-21-13-16)19(25)22-17-6-3-14(4-7-17)5-8-18(24)23-9-1-2-10-23/h3-4,6-7,11-13H,1-2,5,8-10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFDODJZJBWXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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